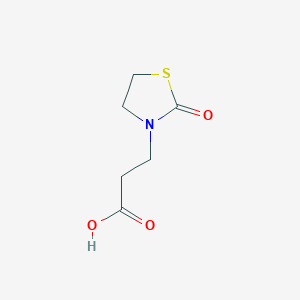
3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid
説明
“3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 500541-40-2 . It has a molecular weight of 175.21 and its IUPAC name is 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9) . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .科学的研究の応用
Antagonistic Properties and Bone Turnover
3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid derivatives have been identified as potent antagonists for specific receptors such as the alpha(v)beta(3) receptor, showcasing significant potential in the prevention and treatment of osteoporosis. The efficacy of these compounds is supported by their performance in various in vivo models of bone turnover, indicating their relevance in clinical development for bone health-related applications (Hutchinson et al., 2003).
Luminescent Metal Complexes
The synthesis of luminescent complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) using 3-(thiazol-2-yl carbamoyl) propanoic acid demonstrates the compound's utility in the field of material science, especially in the development of luminescent materials. These complexes have been subjected to various characterization techniques, revealing their structural and luminescent properties, which could be leveraged in the development of new luminescent materials for technological applications (Kanwal et al., 2020).
Anti-inflammatory and Analgesic Properties
Studies on novel 2,5-disubstituted thiazolidinones derived from long-chain fatty acids have shown significant anti-inflammatory and analgesic activities, indicating the therapeutic potential of 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid derivatives in the management of pain and inflammation. These findings highlight the compound's relevance in pharmacological research focused on developing new treatments for inflammatory and pain-related conditions (Kumar et al., 2011).
Antimicrobial Activity
The synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives has shown varying degrees of antimicrobial and antifungal activities, suggesting the potential use of 3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid derivatives in developing new antimicrobial agents. This research contributes to the ongoing search for novel compounds capable of combating resistant microbial strains, which is a significant concern in contemporary medical science (Abd Alhameed et al., 2019).
特性
IUPAC Name |
3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXGOBWSTJVANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298343 | |
| Record name | 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid | |
CAS RN |
500541-40-2 | |
| Record name | 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



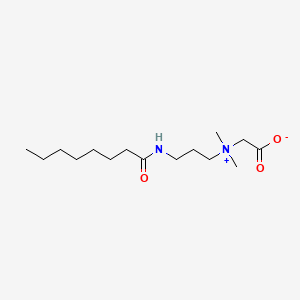

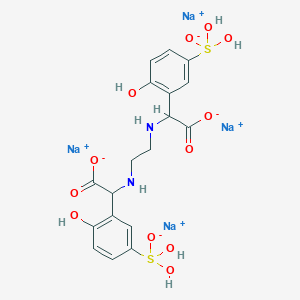
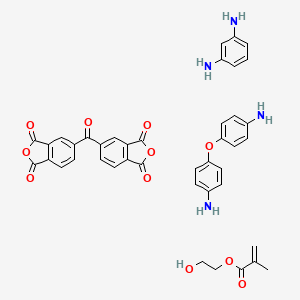
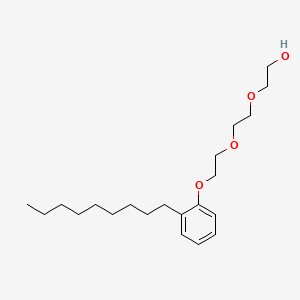
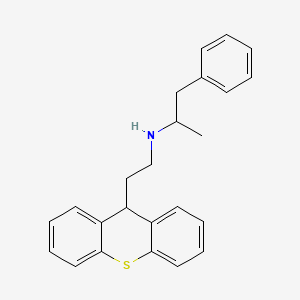
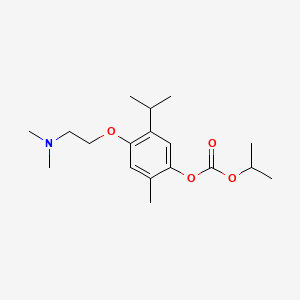
![9,10-Anthracenedione, 1,5-bis[[4-(pentyloxy)phenyl]amino]-](/img/structure/B1619525.png)
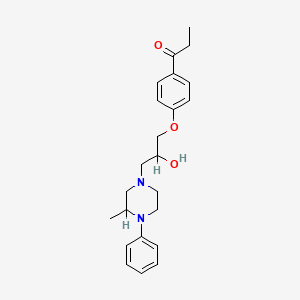

![1-Propene, 3,3'-[(1-methylethylidene)bis(oxy)]bis-](/img/structure/B1619529.png)
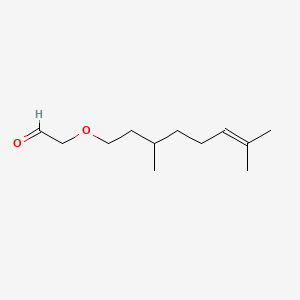
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 3,12,16,17-tetrachloro-](/img/structure/B1619531.png)
